molecular formula C7H6IN3 B1326388 3-Iodo-1H-indazol-6-amine CAS No. 885519-20-0

3-Iodo-1H-indazol-6-amine

货号: B1326388
CAS 编号: 885519-20-0
分子量: 259.05 g/mol
InChI 键: QSRGYTWPGHFSQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Iodo-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indazol-6-amine typically involves the introduction of an amine group to the indazole ring followed by iodination. One common synthetic route is the amination of an indazole precursor, which is then subjected to iodination at the 3-position. This can be achieved through various methods, including transition metal-catalyzed reactions and electrophilic iodination .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

化学反应分析

Types of Reactions

3-Iodo-1H-indazol-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce complex biaryl structures .

科学研究应用

Anticancer Activity

Numerous studies have investigated the anticancer properties of indazole derivatives, including 3-Iodo-1H-indazol-6-amine. The compound has been evaluated for its ability to inhibit various cancer cell lines, showcasing promising results.

Case Studies and Results

A series of studies have synthesized various derivatives of indazole and tested their efficacy against different cancer cell lines:

  • Colorectal Cancer : One study found that a derivative similar to this compound exhibited an IC50 value of 0.4 µM against HCT116 colorectal cancer cells, indicating potent anti-proliferative activity .
  • Leukemia : Another derivative demonstrated an IC50 value of 5.15 µM against K562 chronic myeloid leukemia cells while showing selectivity for normal cells .

These findings suggest that modifications to the indazole scaffold can significantly enhance anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indazole derivatives. Research has indicated that specific substitutions on the indazole ring can dramatically alter biological activity:

CompoundSubstituentIC50 (µM)Cancer Cell Line
6o3-Methoxyphenyl5.15K562 (Leukemia)
N-(4-Fluorobenzyl)-1,3-dimethyl0.4HCT116 (Colorectal)
983-Methoxyphenyl15FGFR1 Inhibition

This table summarizes key findings from various studies highlighting how different substituents influence the compound's potency against specific cancer types .

Other Biological Activities

Beyond anticancer applications, indazole derivatives have also been explored for other therapeutic potentials:

Anti-inflammatory and Anti-bacterial Properties

Indazole compounds have shown promise in anti-inflammatory and anti-bacterial activities as well. Some derivatives have been reported to inhibit inflammatory pathways and bacterial growth, indicating their versatility as therapeutic agents .

FGFR Inhibition

Recent studies have highlighted the potential of certain indazole derivatives as fibroblast growth factor receptor (FGFR) inhibitors, which are crucial targets in cancer therapy. For instance, a derivative exhibited an IC50 value of less than 4.1 nM against FGFR1, showcasing its potential for targeted cancer therapy .

作用机制

The mechanism of action of 3-Iodo-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and amine group play crucial roles in binding to these targets, modulating their activity. For instance, the compound may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

相似化合物的比较

Similar Compounds

Uniqueness

3-Iodo-1H-indazol-6-amine is unique due to the presence of the iodine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound in the design of novel therapeutic agents and research probes .

生物活性

3-Iodo-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7N3IC_7H_7N_3I and a molecular weight of approximately 252.05 g/mol. The presence of an iodine atom at the 3-position and an amine group at the 6-position contributes to its unique reactivity and biological activity. The compound is classified under heterocyclic compounds, specifically indazole derivatives, which are known for their diverse biological effects .

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors, particularly kinases. The iodine atom and amine group facilitate binding to these targets, modulating their activity. For example:

  • Inhibition of Kinases : The compound has been shown to inhibit tyrosine kinases, which play critical roles in cell growth and proliferation pathways. By blocking these kinases, this compound can disrupt cancer cell signaling pathways, leading to decreased cell proliferation .
  • Indoleamine 2,3-Dioxygenase (IDO1) Inhibition : This enzyme is involved in immune regulation by degrading tryptophan, thus suppressing immune responses. Inhibiting IDO1 can enhance anti-tumor immunity, making the compound a candidate for cancer therapy .

Biological Activity and Research Findings

Numerous studies have evaluated the biological activity of this compound and related compounds. Here are some key findings:

Anticancer Activity

A study focused on indazole derivatives found that compounds similar to this compound exhibited significant anti-proliferative effects across various cancer cell lines:

CompoundCell Line TestedIC50 (μM)Notes
This compoundHCT116 (Colorectal)Not specifiedPotential for further development
N-(4-fluorobenzyl)-1H-indazol-6-amineHCT11614.3 ± 4.4Non-cytotoxic to normal cells (MRC5)
Compound 6oK562 (Leukemia)5.15Selective for normal cells (HEK293, IC50 = 33.2 μM)

These results indicate that modifications at the 3-position can enhance selectivity and potency against various cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of indazole derivatives in cancer treatment:

  • Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their cytotoxicity against human colorectal cancer cells (HCT116). The study revealed that several compounds showed promising growth inhibitory activity with IC50 values ranging from 2.9 to 59.0 μM .
  • Apoptosis Induction : Research demonstrated that certain indazole derivatives could induce apoptosis in cancer cells by affecting the expression of apoptosis-related proteins such as Bcl-2 and Bax . This suggests that these compounds not only inhibit cell proliferation but also promote programmed cell death.

常见问题

Q. What are the most effective synthetic routes for preparing 3-Iodo-1H-indazol-6-amine, and how do reaction conditions influence yield and purity?

Basic
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids under inert atmospheres (e.g., nitrogen) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O solvent systems has been reported for analogous indazole derivatives . Optimizing reaction temperature (e.g., 80–100°C) and stoichiometric ratios (1.1 equiv of coupling partners) improves yields (up to 88%) . Purification via silica gel column chromatography with gradients of ethyl acetate/hexane is critical for isolating the target compound.

Advanced
Regioselective iodination at the 3-position of the indazole core can be challenging due to competing substitutions. A two-step approach may be necessary: (1) introducing a directing group (e.g., -NHBoc) at the 6-amino position to direct electrophilic iodination, followed by (2) deprotection under acidic conditions. Alternative methods, such as Ullmann-type couplings with CuI catalysts, have shown promise but require rigorous exclusion of moisture . Monitoring reaction progress via TLC or LC-MS and optimizing ligand-catalyst systems (e.g., XPhos/Pd(OAc)₂) can mitigate side reactions like dehalogenation.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Basic
Standard characterization includes:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–8.3 ppm) and the indazole NH proton (δ ~13.2 ppm, broad singlet) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M + Na]⁺ at m/z 360.1) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%).

Advanced
For crystallographic validation, single-crystal X-ray diffraction is ideal. The planar indazole core and intermolecular N–H⋯N hydrogen bonds (as seen in related structures) stabilize the crystal lattice, with R-factors <0.06 indicating high precision . Purity assessment should combine HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) with differential scanning calorimetry (DSC) to detect polymorphic impurities.

Q. What pharmacological assays are suitable for evaluating the bioactivity of this compound?

Basic

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

Advanced

  • Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in live cells.
  • Metabolic stability : Assess half-life (t₁/₂) in liver microsomes (human/rat) with LC-MS quantification. Co-incubation with CYP450 inhibitors (e.g., ketoconazole) identifies metabolic pathways.

Q. How can researchers resolve contradictions in reported activity data for this compound derivatives?

Methodological Approach

  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., fixed incubation times, serum-free media) .
  • Structural corroboration : Compare crystal structures or computational docking poses to confirm binding modes. Discrepancies may arise from solvation effects or protonation state differences in active sites .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of potency variations. Report 95% confidence intervals for IC₅₀ values.

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Advanced

  • Salt formation : Hydrochloride salts improve aqueous solubility (test via shake-flask method, pH 1.2–6.8).
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., acetylated amines) at the 6-position to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase plasma half-life. Characterize particle size (DLS) and drug loading (UV-Vis).

Q. What analytical methods are critical for tracking degradation products during stability studies?

Methodological Answer

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via:
    • HPLC-DAD/MS : Identify degradants (e.g., deiodination products) using retention time and fragmentation patterns.
    • Karl Fischer titration : Quantify water content in hygroscopic samples.

Q. How can computational chemistry aid in designing novel this compound derivatives?

Advanced

  • DFT calculations : Predict iodination regioselectivity using Fukui indices or electrostatic potential maps .
  • Molecular dynamics (MD) simulations : Model binding to kinase ATP pockets (e.g., 1 µs simulations in GROMACS) to prioritize synthetic targets.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide functionalization .

属性

IUPAC Name

3-iodo-2H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRGYTWPGHFSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646300
Record name 3-Iodo-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-20-0
Record name 3-Iodo-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。